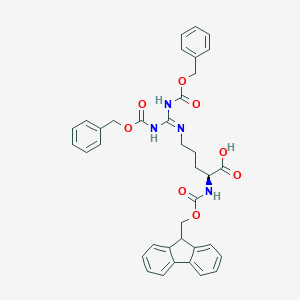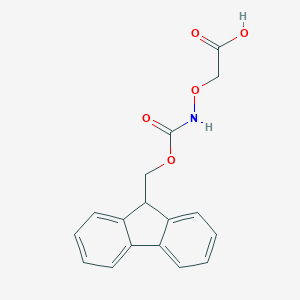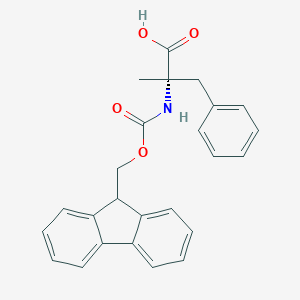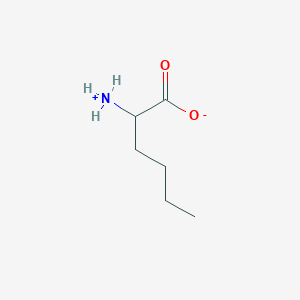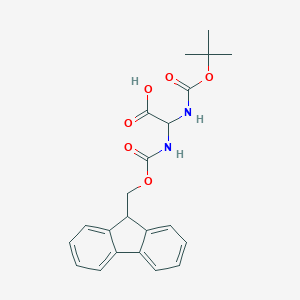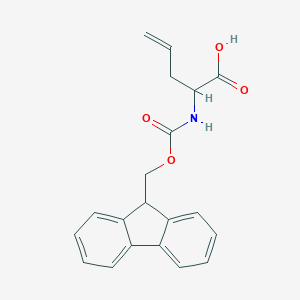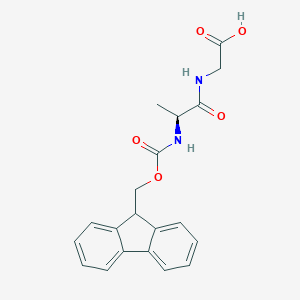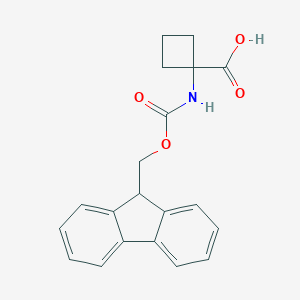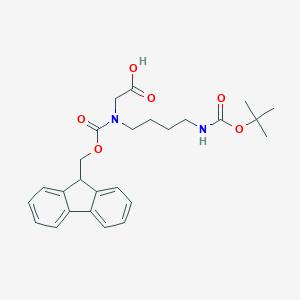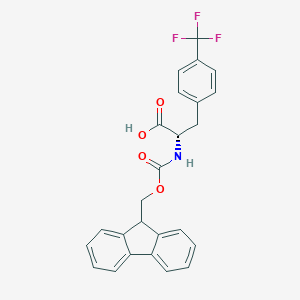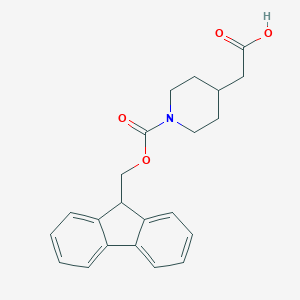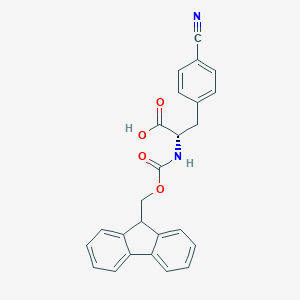
Fmoc-Phe(4-CN)-OH
描述
Fmoc-Phe(4-CN)-OH is a derivative of phenylalanine, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a cyano group attached to the para position of the phenyl ring. This compound is primarily used in peptide synthesis and has applications in various fields including chemistry, biology, and medicine .
科学研究应用
Fmoc-Phe(4-CN)-OH is widely used in scientific research due to its versatility:
Chemistry: Used in solid-phase peptide synthesis as a building block for creating peptides and proteins.
Biology: Incorporated into peptides to study protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential neuroprotective properties and as a component in drug design.
Industry: Utilized in the production of synthetic peptides for pharmaceuticals and biotechnology applications.
作用机制
Target of Action
Fmoc-Phe(4-CN)-OH, also known as Fmoc-L-4-Cyanophenylalanine, is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino acids in a peptide chain, where it acts as a building block for solid phase peptide synthesis .
Mode of Action
The compound interacts with its targets through a process known as self-assembly . This process involves the formation of a hydrogel, a network of polymer chains that are water-insoluble . The formation of this hydrogel is facilitated by the fluorenylmethyloxycarbonyl (Fmoc) group and the phenylalanine covalent linkage present in the compound . The flexibility of the phenylalanine side chain, pH, and buffer ions also play a crucial role in this self-assembly process .
Biochemical Pathways
The self-assembly of this compound to form a hydrogel involves multiple non-covalent interactions . These interactions collectively contribute to the formation of the hydrogel, which is crucial for its role in peptide synthesis
Result of Action
The primary result of this compound’s action is the formation of a hydrogel, which is crucial for its role in peptide synthesis . This hydrogel formation is a result of the compound’s self-assembly process, which involves multiple non-covalent interactions . The compound also contributes to the overall structure and properties of the synthesized peptide.
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the pH and the presence of buffer ions can affect the self-assembly process and subsequent hydrogel formation . Additionally, physical and thermal stimuli can be used to solubilize the compound above the critical concentration to induce gel formation . Therefore, careful control of these environmental factors is crucial for the effective use of this compound in peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe(4-CN)-OH typically involves the protection of the amino group of L-4-Cyanophenylalanine with the Fmoc group. This is achieved by reacting L-4-Cyanophenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The purification process often involves crystallization or chromatography to ensure high purity of the final product .
化学反应分析
Types of Reactions
Fmoc-Phe(4-CN)-OH can undergo various chemical reactions including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Piperidine in DMF or DCM for Fmoc deprotection.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Free amino acids after Fmoc deprotection.
相似化合物的比较
Similar Compounds
Fmoc-L-Phenylalanine: Similar structure but lacks the cyano group.
Fmoc-L-4-Fluorophenylalanine: Contains a fluorine atom instead of a cyano group.
Fmoc-L-4-Iodophenylalanine: Contains an iodine atom instead of a cyano group.
Uniqueness
Fmoc-Phe(4-CN)-OH is unique due to the presence of the cyano group, which can participate in additional chemical reactions compared to its analogs. This makes it a valuable tool in peptide synthesis and functional studies .
属性
IUPAC Name |
(2S)-3-(4-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-17-11-9-16(10-12-17)13-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPKKUTWCGYCDA-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426257 | |
| Record name | Fmoc-Phe(4-CN)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173963-93-4 | |
| Record name | Fmoc-Phe(4-CN)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-L-4-Cyanophenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



